molecular formula C15H24N2O5 B12781884 2',3'-Dideoxy-5-pentyloxymethyluridine CAS No. 133697-43-5

2',3'-Dideoxy-5-pentyloxymethyluridine

Cat. No.: B12781884
CAS No.: 133697-43-5
M. Wt: 312.36 g/mol
InChI Key: LGJNLXMAOJVQID-QWHCGFSZSA-N
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Description

2’,3’-Dideoxy-5-pentyloxymethyluridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-5-pentyloxymethyluridine typically involves the modification of a uridine molecule. The process includes the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a pentyloxymethyl group at the 5’ position. This can be achieved through a series of chemical reactions, including protection and deprotection steps, selective reduction, and nucleophilic substitution .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-5-pentyloxymethyluridine may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-5-pentyloxymethyluridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the nucleoside .

Scientific Research Applications

2’,3’-Dideoxy-5-pentyloxymethyluridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethyluridine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the necessary hydroxyl groups for further elongation, it prevents the addition of subsequent nucleotides, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine: Another nucleoside analog with similar chain-terminating properties.

    2’,3’-Dideoxyadenosine: Used in antiviral therapies for its ability to inhibit viral replication.

    2’,3’-Dideoxy-5-fluoro-3-thiouridine: Known for its potent antiviral activity.

Uniqueness

2’,3’-Dideoxy-5-pentyloxymethyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The pentyloxymethyl group at the 5’ position enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

133697-43-5

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H24N2O5/c1-2-3-4-7-21-10-11-8-17(15(20)16-14(11)19)13-6-5-12(9-18)22-13/h8,12-13,18H,2-7,9-10H2,1H3,(H,16,19,20)/t12-,13+/m0/s1

InChI Key

LGJNLXMAOJVQID-QWHCGFSZSA-N

Isomeric SMILES

CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)CO

Origin of Product

United States

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